
Benzyl 2-aminoethyl(methyl)carbamate
Overview
Description
Benzyl 2-aminoethyl(methyl)carbamate is a chemical compound with the molecular formula C11H17N2O2. It is a derivative of carbamic acid and is characterized by the presence of a benzyl group, an aminoethyl group, and a methyl group attached to the carbamate structure. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-aminoethyl(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-aminoethanol in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbamate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-aminoethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or amides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate, while reduction can produce benzylamine .
Scientific Research Applications
Organic Synthesis
Benzyl 2-aminoethyl(methyl)carbamate serves as a valuable reagent in organic synthesis. Its structure allows it to act as an intermediate for the preparation of various derivatives and other complex molecules. This property is particularly useful in developing new synthetic pathways for pharmaceuticals and specialty chemicals .
Biochemical Studies
In biological research, this compound has been employed in biochemical assays that investigate enzyme inhibition and protein interactions. Its ability to modulate biological pathways makes it a candidate for studying mechanisms of action in various cellular processes .
Pharmaceutical Development
The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Preliminary studies suggest that it may influence neurotransmitter systems, indicating possible applications in neurological research . Furthermore, it acts as a precursor for synthesizing pharmaceutical compounds, enhancing its relevance in drug design .
Industrial Applications
Beyond laboratory settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its role as an intermediate in industrial processes highlights its significance in chemical manufacturing .
Case Study 1: Neurotransmitter Interaction
Research has shown that this compound interacts with neurotransmitter receptors, influencing pathways related to mood and pain perception. These findings suggest its potential use in developing treatments for mood disorders and chronic pain conditions .
Case Study 2: Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of this compound demonstrated its ability to inhibit specific inflammatory pathways. This property could lead to the development of new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of benzyl 2-aminoethyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and function. The pathways involved may include the formation of covalent bonds with active site residues or the stabilization of transition states during enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the aminoethyl group.
2-Aminoethyl carbamate: Lacks the benzyl group.
Methyl carbamate: Lacks both the benzyl and aminoethyl groups.
Uniqueness
Benzyl 2-aminoethyl(methyl)carbamate is unique due to the presence of both benzyl and aminoethyl groups, which confer specific reactivity and functionality. This combination makes it a versatile compound in various chemical and biological applications .
Biological Activity
Benzyl 2-aminoethyl(methyl)carbamate, also known as benzyl N-(2-aminoethyl)(methyl)carbamate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, synthesis, and applications, supported by data tables and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 215.27 g/mol. The compound is characterized by its benzyl group attached to an aminoethyl chain, which contributes to its biological activity.
Synthesis:
The synthesis of this compound typically involves the reaction of benzyl chloroformate with 2-aminoethylamine, yielding the carbamate product along with hydrochloric acid as a byproduct:
This reaction highlights the versatility of the compound in organic synthesis, particularly in protecting amines during chemical transformations.
Anticonvulsant Properties
Research has indicated that this compound exhibits anticonvulsant properties. A study involving animal models demonstrated its ability to reduce seizure activity, suggesting potential applications in treating epilepsy and related disorders. However, further investigations are necessary to establish its efficacy and safety in humans.
Anti-inflammatory and Analgesic Effects
The compound has been explored for its anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate pathways involved in pain perception and inflammation, making it a candidate for further research in pain management therapies. Its structural characteristics enable interactions with biological targets that could influence these pathways.
Antimicrobial Activity
This compound has also been investigated for antimicrobial properties. It has shown potential against various bacterial strains, indicating a possible role in developing new antibiotics . The compound's mechanism of action may involve disrupting bacterial cell wall integrity or inhibiting essential metabolic pathways.
Case Studies
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Anticonvulsant Study :
- Objective : To evaluate the anticonvulsant activity of this compound.
- Method : Animal models were subjected to induced seizures.
- Results : Significant reduction in seizure frequency was observed, supporting the potential use of this compound in epilepsy treatment.
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Anti-inflammatory Research :
- Objective : To investigate the anti-inflammatory effects of this compound.
- Method : In vitro assays measuring cytokine release from activated immune cells.
- Results : The compound exhibited a dose-dependent reduction in pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory conditions.
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Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial efficacy against common pathogens.
- Method : Minimum inhibitory concentration (MIC) tests were performed against various bacterial strains.
- Results : The compound demonstrated promising antimicrobial activity with MIC values comparable to established antibiotics .
Interaction Studies
Interactions with various biological molecules have been documented, particularly concerning enzyme and receptor binding affinities. The presence of amino and carbamate groups facilitates hydrogen bonding, enhancing binding interactions with target proteins. These interactions are critical for drug design and development, providing insights into how structural modifications can influence biological activity.
Properties
IUPAC Name |
benzyl N-(2-aminoethyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBNZUDHJCOKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597052 | |
Record name | Benzyl (2-aminoethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19023-94-0 | |
Record name | Benzyl (2-aminoethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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